molecular formula C14H10N2O2 B597754 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1227270-42-9

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B597754
CAS No.: 1227270-42-9
M. Wt: 238.246
InChI Key: JPBYOYIPTUQITI-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a phenyl group attached at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrrole ring, followed by the introduction of a pyridine ring through cyclization reactions. The phenyl group can be introduced via Suzuki coupling or similar reactions, and the carboxylic acid group can be added through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure but lacks the phenyl group.

    1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but fused with a pyrazine ring instead of pyridine.

Uniqueness

6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its biological activity and specificity. The position of the carboxylic acid group also influences its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOYIPTUQITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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